molecular formula C18H21NO6S2 B2595100 Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate CAS No. 923086-55-9

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2595100
CAS No.: 923086-55-9
M. Wt: 411.49
InChI Key: UNMOIPDZZKFTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C({18})H({21})NO({6})S({2}) This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups, including an ethyl ester, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the thiophene derivative in the presence of a base.

    Amidation: The propanamido group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic reagents like bromine (Br(_2)) or chlorosulfonic acid (ClSO(_3)H) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or sulfonated derivatives.

Scientific Research Applications

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate
  • Ethyl 5-(3-((4-nitrophenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate

Uniqueness

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially its biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 5-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S2/c1-4-25-18(21)17-12(2)11-16(26-17)19-15(20)9-10-27(22,23)14-7-5-13(24-3)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMOIPDZZKFTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.